molecular formula C11H20N4O3 B1480648 tert-butyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate CAS No. 2097965-20-1

tert-butyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate

Cat. No.: B1480648
CAS No.: 2097965-20-1
M. Wt: 256.3 g/mol
InChI Key: AQKVSDHBPGMDAK-UHFFFAOYSA-N
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Description

tert-Butyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate is a triazole-containing carbamate derivative characterized by a hydroxymethyl-substituted 1,2,3-triazole ring linked to a propyl chain and a tert-butyl carbamate group. This compound is of interest in medicinal chemistry due to the triazole moiety’s ability to participate in hydrogen bonding and its metabolic stability, which is critical for drug design . The tert-butyl carbamate group serves as a protective group for amines, enabling controlled deprotection during synthesis .

Properties

IUPAC Name

tert-butyl N-[3-[4-(hydroxymethyl)triazol-1-yl]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3/c1-11(2,3)18-10(17)12-5-4-6-15-7-9(8-16)13-14-15/h7,16H,4-6,8H2,1-3H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKVSDHBPGMDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C=C(N=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate is a synthetic compound featuring a triazole moiety, which has been studied for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC13H22N4O3
Molecular Weight282.34 g/mol
CAS Number2098120-92-2

The structure includes a tert-butyl group, a propyl chain, and a hydroxymethyl-substituted triazole ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring can modulate the activity of enzymes and receptors involved in critical biochemical pathways. For instance, compounds with similar structures have shown potential in inhibiting enzymes linked to neurodegenerative diseases.

Potential Mechanisms Include:

  • Enzyme Inhibition : The triazole moiety may inhibit enzymes such as β-secretase and acetylcholinesterase, which are implicated in Alzheimer's disease pathology.
  • Cellular Protection : The compound may reduce oxidative stress and inflammation in neuronal cells by modulating cytokine production.

Biological Activity Findings

Research studies have demonstrated various biological activities associated with this compound. Below are key findings from relevant studies:

Neuroprotective Effects

In vitro studies have indicated that related compounds can protect astrocytes from amyloid-beta (Aβ) induced toxicity. For example:

  • Cell Viability : Compounds similar to this compound improved cell viability in astrocytes exposed to Aβ 1-42 by approximately 20% compared to controls .

Anti-inflammatory Activity

The compound has shown the ability to modulate inflammatory responses:

  • Cytokine Modulation : In studies, it was observed that treatment with related compounds resulted in decreased levels of TNF-α and IL-6 in astrocyte cultures exposed to Aβ 1-42 .

In Vivo Studies

While in vitro results are promising, in vivo studies have shown mixed results regarding efficacy:

  • Animal Models : In animal models mimicking Alzheimer's disease (e.g., scopolamine-treated rats), the protective effects observed in vitro were not consistently replicated . This discrepancy highlights the need for further investigation into bioavailability and metabolic stability.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on M4 Compound :
    • This study assessed the protective effects against Aβ-induced cytotoxicity. M4 demonstrated moderate protective effects in astrocytes and showed inhibition of β-secretase activity with an IC50 value of 15.4 nM .
  • Comparative Analysis :
    • A comparative analysis between various carbamate derivatives indicated that those containing hydroxymethyltriazole exhibited superior neuroprotective properties compared to their non-triazole counterparts .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate has garnered attention for its potential as an antifungal agent. Triazoles are recognized for their ability to inhibit cytochrome P450 enzymes in fungi, which are essential for their growth and reproduction. This inhibition can lead to effective treatments against various fungal infections.

Case Study: Antifungal Activity

Research has shown that compounds containing triazole rings exhibit significant antifungal properties. For instance, studies indicate that derivatives of triazoles can effectively inhibit the growth of Candida species and other pathogenic fungi by disrupting their metabolic pathways.

Agricultural Applications

The compound's antifungal properties extend into agricultural science, where it may be utilized as a fungicide. The stability of the tert-butyl group enhances the compound's efficacy in formulations designed to protect crops from fungal diseases.

Application in Crop Protection

The use of triazole derivatives in agriculture has been well-documented. For example, certain triazole-based fungicides are employed to combat diseases in crops such as wheat and barley. The incorporation of this compound into these formulations could enhance their performance due to its unique structural properties.

Material Science

In material science, the compound's stability and reactivity make it a candidate for use as a building block in the synthesis of novel polymers or coatings. Its ability to form stable bonds can be exploited in creating materials with specific mechanical or chemical properties.

Research Findings

Recent advancements have demonstrated that incorporating triazole-containing compounds into polymer matrices can improve their thermal stability and resistance to degradation. Such enhancements are crucial for developing durable materials suitable for various industrial applications.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed hydrolysis to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows:
Reaction :

Boc protected amine+H+Amine+CO2+tert butanol\text{Boc protected amine}+\text{H}^+\rightarrow \text{Amine}+\text{CO}_2+\text{tert butanol}

Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .

  • Complete deprotection occurs within 2–4 hours .

Applications :

  • Generates reactive amines for subsequent coupling or functionalization .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH2_2OH) group on the triazole ring is susceptible to oxidation:
Reaction :

 CH2OH O  COOH\text{ CH}_2\text{OH}\xrightarrow{\text{ O }}\text{ COOH}

Oxidants :

  • Jones reagent (CrO3_3/H2_2SO4_4) or KMnO4_4 in acidic/neutral media.

Outcome :

  • Converts the hydroxymethyl group to a carboxylic acid, enabling further derivatization (e.g., amide bond formation).

Click Chemistry via Triazole Functionalization

The 1,2,3-triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Reaction :

Triazole+Alkyne AzideCu I Bifunctional adduct\text{Triazole}+\text{Alkyne Azide}\xrightarrow{\text{Cu I }}\text{Bifunctional adduct}

Conditions :

  • CuSO4_4/sodium ascorbate in THF/H2_2O at 25°C .

  • Yields >80% for conjugates .

Applications :

  • Generates bioconjugates for drug delivery or polymer chemistry .

Alkylation and Acylation Reactions

The triazole nitrogen and hydroxymethyl group undergo alkylation/acylation:

Reaction Type Reagents Products Yield
AlkylationR-X (alkyl halides)N-alkylated triazoles60–75%
AcylationR-COCl (acyl chlorides)Triazole esters70–85%

Key Findings :

  • Alkylation occurs preferentially at the triazole N3 position .

  • Acylation of the hydroxymethyl group requires mild bases (e.g., pyridine).

Cross-Coupling Reactions

The triazole ring facilitates palladium-catalyzed cross-coupling:
Reaction :

Triazole+Aryl halidePd 0 Biaryl triazole\text{Triazole}+\text{Aryl halide}\xrightarrow{\text{Pd 0 }}\text{Biaryl triazole}

Conditions :

  • Pd(PPh3_3)4_4, K2_2CO3_3, DMF at 80°C.

Applications :

  • Synthesizes complex heterocycles for pharmaceutical applications .

Stability Under Basic Conditions

The carbamate group is stable in basic media, but the hydroxymethyl group may dehydrate:
Reaction :

 CH2OHBase CH2O CH2 via elimination \text{ CH}_2\text{OH}\xrightarrow{\text{Base}}\text{ CH}_2\text{O}^-\rightarrow \text{ CH}_2\text{ via elimination }

Conditions :

  • NaOH/EtOH at elevated temperatures.

Mitigation :

  • Use anhydrous conditions and low temperatures during synthesis .

Biological Interactions

The triazole moiety mimics amide bonds, enabling enzyme inhibition:
Mechanism :

  • Competitive inhibition of cytochrome P450 enzymes via π-stacking and hydrogen bonding .

  • IC50_{50} values for antifungal activity: 2–5 μM.

Comparison with Similar Compounds

Key Observations :

  • Hydroxymethyl vs.
  • Linker Flexibility : Propyl linkers (as in the target compound) offer conformational flexibility, whereas cyclopropyl or rigid aromatic linkers (e.g., fluoropyridinyl in ) may restrict motion, affecting target binding.
  • Carbamate Variations : The absence of carbamate groups in compound 2a reduces steric hindrance but eliminates amine-protection utility.

Example :

  • Compound CA3 : Synthesized via CuAAC with tert-butyl (2-aminoethyl)carbamate, yielding 72% after reverse-phase chromatography.
  • Target Compound: Likely follows analogous CuAAC protocols with propargyl carbamate intermediates.

Physicochemical Properties

Property Target Compound N-{3-[4-(aminomethyl)...}carbamate CA3
Solubility Moderate (hydroxymethyl) High (polar aminomethyl) Low (lipophilic groups)
Stability Stable at neutral pH Prone to oxidation (amine) Stable (tert-butyl)
LogP (Estimated) ~1.5 ~0.8 ~3.2

Notes:

  • The hydroxymethyl group balances hydrophilicity and lipophilicity, making the target compound suitable for oral bioavailability.
  • CA3’s high molecular weight (546.68 g/mol) and lipophilicity may limit membrane permeability .

Preparation Methods

Formation of the 1,2,3-Triazole Ring via Click Chemistry

The core 1,2,3-triazole ring is synthesized by the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. For this compound:

  • The azide is typically introduced on a propyl chain linked to the carbamate moiety.
  • The alkyne is a hydroxymethyl-substituted alkyne, such as propargyl alcohol.

Reaction conditions:

  • Catalyst: Copper(I) species, often generated in situ from CuSO4 and sodium ascorbate or directly using Cu(0) nanoparticles.
  • Solvent: Mixtures of tert-butanol and water (1:1) or other polar solvents.
  • Temperature: Mild heating around 40 °C.
  • Time: Several hours until complete conversion monitored by TLC or HPLC.

This method yields the 1,4-disubstituted 1,2,3-triazole regioisomer with high selectivity and yield.

Introduction of the Carbamate Group

The tert-butyl carbamate group is introduced by carbamation of the corresponding amine intermediate:

  • Starting from a 3-aminopropyl derivative, the amine is reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • Alternatively, the carbamate can be introduced earlier in the synthesis and carried through the click reaction.

Synthetic Route Summary

Step Reactants Reagents/Conditions Product Notes
1 3-aminopropyl carbamate (Boc-protected) Conversion to azide via SN2 with NaN3 in DMF Azido-propyl carbamate Azide precursor for click reaction
2 Azido-propyl carbamate + propargyl alcohol CuAAC: Cu(I) catalyst, tBuOH/H2O (1:1), 40 °C tert-butyl (3-(4-(hydroxymethyl)-1,2,3-triazol-1-yl)propyl)carbamate Formation of triazole ring with hydroxymethyl substituent
3 Purification Column chromatography (silica gel, ethyl acetate/hexane) Pure target compound Yield typically high (>80%)

Research Findings and Optimization

  • The CuAAC reaction is highly efficient and selective, providing the 1,4-disubstituted triazole exclusively.
  • The use of Cu(0) nanoparticles with phase transfer agents (e.g., tetramethylammonium chloride) enhances reaction rates and yields.
  • The carbamate group remains stable under the CuAAC conditions, allowing its presence during the cycloaddition.
  • Purification is generally achieved by silica gel chromatography using mixtures of ethyl acetate and hexane.
  • The overall yield of the final compound is typically above 80%, with high purity confirmed by NMR and mass spectrometry.

Comparative Data Table of Key Parameters in Preparation

Parameter Typical Conditions/Values Comments
Azide formation NaN3 in DMF, room temp, 4–6 h High conversion, monitored by TLC
Click reaction catalyst CuSO4 + sodium ascorbate or Cu(0) nanoparticles CuAAC preferred for regioselectivity
Solvent for click reaction tBuOH/H2O (1:1) Good solubility and reaction medium
Temperature (click reaction) 40 °C Mild heating improves rate
Reaction time (click) 3–6 h Completion monitored by TLC or HPLC
Carbamate protection Boc2O, base (e.g., triethylamine), room temp Efficient protection of amine
Purification method Silica gel chromatography Elution with 20–40% ethyl acetate in hexane
Final yield >80% High yield and purity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate, and how are key intermediates validated?

  • Methodology : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. For example, the triazole core is formed by reacting a terminal alkyne with an azide-functionalized precursor under Cu(I) catalysis. The tert-butyl carbamate group is introduced via Boc protection of an amine intermediate. Post-synthesis, intermediates are validated using 1^1H NMR (to confirm regioselectivity of the triazole ring) and mass spectrometry (MS) for molecular weight confirmation .
  • Key Data : In analogous syntheses, yields for triazole-containing intermediates range from 59% to 80% under optimized conditions (e.g., Pd(PPh3_3)4_4 catalysis or room-temperature reactions) .

Q. How can researchers ensure structural fidelity during the synthesis of this compound?

  • Methodology : Use orthogonal analytical techniques:

  • NMR : Confirm the presence of the hydroxymethyl group (δ ~4.5 ppm for -CH2_2OH) and tert-butyl carbamate (δ ~1.4 ppm for C(CH3_3)3_3).
  • MS : Match the molecular ion peak to the theoretical m/z (e.g., C12_{12}H21_{21}N4_4O3_3 has a molecular weight of 281.3 g/mol).
  • HPLC : Monitor purity (>95% by area normalization) .

Advanced Research Questions

Q. What strategies optimize CuAAC reaction efficiency for this compound, particularly in aqueous or biological matrices?

  • Methodology : Accelerate CuAAC using tris(triazolylmethyl)amine-based ligands (e.g., BTTP or BTTPS), which stabilize Cu(I) and enhance reaction rates in aqueous buffers. For example, BTTP increases conjugation kinetics by >50% in Tris·HCl buffer systems while preserving protein integrity .
  • Data Contradiction : While traditional CuAAC requires organic solvents, ligand-optimized systems achieve comparable yields in aqueous media (e.g., 78% yield for triazole formation in water vs. 82% in THF) .

Q. How do steric and electronic effects of the tert-butyl carbamate group influence downstream reactivity?

  • Methodology : Perform comparative studies with alternative protecting groups (e.g., Fmoc or Cbz). The tert-butyl group’s steric bulk reduces nucleophilic attack on the carbamate, enhancing stability during acidic deprotection (e.g., using TFA). Electronic effects are probed via Hammett analysis of reaction rates .
  • Key Finding : The tert-butyl carbamate remains intact under basic conditions (pH ≤ 10) but cleaves rapidly in 95% TFA, making it suitable for acid-labile applications .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodology :

  • Variable Temperature NMR : Resolve overlapping peaks by analyzing temperature-dependent conformational changes (e.g., rotameric equilibria of the propyl chain).
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons (e.g., triazole-adjacent CH2_2 groups) through scalar coupling networks .
    • Example : In tert-butyl carbamates, diastereotopic protons on the propyl linker may appear as complex multiplets at room temperature but simplify at −40°C .

Experimental Design & Stability

Q. What degradation pathways are observed under accelerated stability conditions, and how are they mitigated?

  • Methodology : Conduct forced degradation studies:

  • Thermal Stress : Heat at 40–60°C for 72 hours; monitor via TLC or HPLC for carbamate hydrolysis (retention time shifts).
  • Photooxidation : Expose to UV light (254 nm) to detect triazole ring oxidation.
    • Findings : The hydroxymethyl group is prone to oxidation, forming a carboxylic acid derivative. Stabilize by storing under inert gas (N2_2) at −20°C .

Q. How do solvent polarity and pH affect the compound’s aggregation behavior?

  • Methodology : Use dynamic light scattering (DLS) or cryo-EM to study self-assembly in solvents like DMSO, water, or THF. Adjust pH (2–12) to assess carbamate stability.
  • Data : In water (pH 7), the compound forms micellar aggregates (critical micelle concentration ~0.1 mM), while in DMSO, it remains monomeric .

Data Contradiction Analysis

Q. Why do reported yields for triazole intermediates vary across studies (e.g., 59% vs. 80%)?

  • Root Cause : Differences in azide purity, Cu(I) source (e.g., CuBr vs. CuSO4_4/sodium ascorbate), or ligand efficiency (e.g., TBTA vs. BTTP).
  • Resolution : Standardize reaction conditions:

  • Use freshly distilled azides.
  • Optimize ligand-to-copper ratio (e.g., 1:1 for BTTP) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate

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